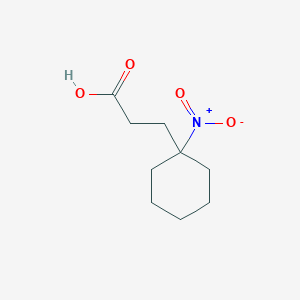

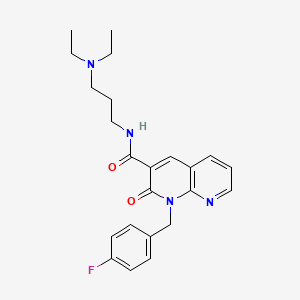

![molecular formula C19H18N4O2 B3001425 2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097916-70-4](/img/structure/B3001425.png)

2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a derivative of the pyrrolo[1,2-a]quinoxaline class, which is known for its potential biological and optical applications. The pyrrolo[1,2-a]quinoxaline core is a fused heterocyclic system that has attracted attention due to its presence in compounds with various pharmacological activities, including antimalarial properties .

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxaline derivatives has been achieved through several methods. A green aerobic oxidative synthesis has been developed that does not require metals or additives, using dioxygen as the terminal oxidant . Iron-catalyzed oxidative coupling has also been employed, utilizing di-t-butyl peroxide and an iron catalyst to achieve the oxidation of methyl arene, followed by Pictet-Spengler-type annulation . Additionally, Lewis acid-catalyzed reactions have been used to synthesize pyrrolo[1,2-a]quinoxaline and its derivatives . Gold-catalyzed cyclization has been reported to yield pyrrolo[1,2-a]quinoxaline through a gold carbene intermediate . Moreover, copper-catalyzed C-H activation of arylacetic acids has been described as an efficient method for the synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of pyrrolo[1,2-a]quinoxaline derivatives has been studied through various techniques. Solid-state analysis has provided insights into the structural arrangement of pyrrolyl-quinoxaline, revealing an inverted pyrrole similar to that observed for 2,3-dipyrrolyl quinoxalines . The spectral characteristics of these compounds have been investigated, and the structure of related compounds has been confirmed by X-ray diffraction analysis .

Chemical Reactions Analysis

Pyrrolo[1,2-a]quinoxaline derivatives undergo various chemical reactions. The synthesis often involves intramolecular cyclization and oxidative dehydrogenation . The presence of functional groups on the quinoxaline nucleus, such as a methoxy group, has been shown to increase pharmacological activity . The recyclization of pyrrolo[2,1-a][1,4]oxazinetriones under the action of o-phenylenediamine has been reported to form 3-(pyrrolyl)quinoxalinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[1,2-a]quinoxaline derivatives are influenced by their molecular structure. The presence of substituents on the quinoxaline core can affect the solubility, melting point, and stability of these compounds. The antimalarial activity of bispyrrolo[1,2-a]quinoxalines has been attributed to their ability to inhibit beta-hematin formation, which is a crucial step in the life cycle of Plasmodium falciparum . The solid-state arrangement of these compounds is governed by strong dipolar interactions or intermolecular hydrogen bonds .

科学的研究の応用

Chemical Modification and Synthesis

Direct Halogenation of Pyrrolo[1,2–a]quinoxalines : A method for the selective chlorination and bromination of pyrrolo[1,2-a]quinoxalines has been developed, demonstrating the compatibility of various functional groups, including fluoro, chloro, and methylthio, under the reaction conditions. This chemical modification process is pivotal for pharmaceutical research and organic synthesis, showcasing the adaptability of quinoxaline derivatives to diversification (Le et al., 2021).

Innovative Synthesis Approaches

Iodine‐Catalyzed Synthesis of Pyrrolo‐ and Indolo[1,2‐a]quinoxalines : An eco-friendly and practical approach for the synthesis of pyrrolo- and indolo[1,2-a] quinoxalines has been developed. This method utilizes oxidative reactions and showcases the potential for green chemistry in the synthesis of heterocyclic compounds (Wang et al., 2015).

Catalysis and Reactions

Synthesis via Iron-Catalyzed Oxidative Coupling : The iron-catalyzed oxidative coupling method for synthesizing 4-aryl pyrrolo[1,2-α]quinoxalines from methyl arene and 1-(2-aminophenyl) pyrroles demonstrates a novel pathway for assembling quinoxaline structures. This method emphasizes the role of oxygen in the oxidation process, underlining the versatility of quinoxalines in catalytic processes (Ahn et al., 2021).

Metal-Free Synthesis

Metal-free C3-alkoxycarbonylation of Quinoxalin-2(1H)-ones : Demonstrating a metal- and base-free condition for the preparation of quinoxaline-3-carbonyl compounds, this approach highlights the environmental friendliness and practicality of synthesizing bioactive quinoxaline derivatives under mild conditions (Xie et al., 2019).

Fluorescent Derivatives

Cu(II)-mediated Synthesis of a New Fluorescent Pyrido[1,2-a]quinoxalin-11-ium Derivative : This research outlines the synthesis of a quinoxalinylium derivative, showcasing the potential of quinoxaline compounds as fluorophores for various applications, including in drug development and as analytical tools (Koner & Ray, 2008).

将来の方向性

特性

IUPAC Name |

(2-methylpyridin-3-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-13-15(5-4-9-20-13)19(24)23-10-8-14(12-23)25-18-11-21-16-6-2-3-7-17(16)22-18/h2-7,9,11,14H,8,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPLFNHNNIEBOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

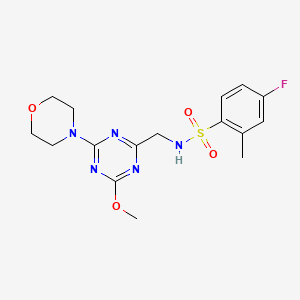

![Ethyl 5',7'-dimethyl-6'-oxo-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate](/img/structure/B3001342.png)

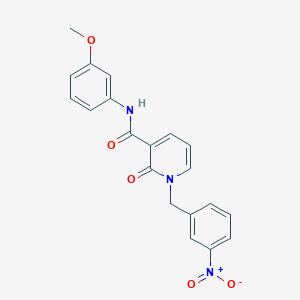

![5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3001344.png)

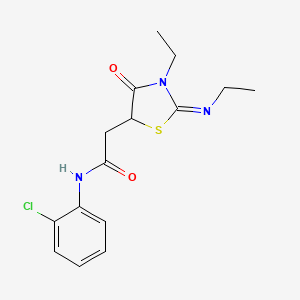

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-(phenethylamino)butanoic acid](/img/structure/B3001356.png)

![4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B3001357.png)

![methyl [8-(azepan-1-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B3001358.png)

![2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3001365.png)